Comparative Inhibitory Potency (Ki) of LP-130 Against HIV-1 Protease
The primary differentiation for LP-130 lies in its potent and cross-species inhibitory profile. While not the most potent HIV-1 inhibitor in its class, its Ki value of 8 nM against HIV-1 protease is critical to its 'universal' inhibitor designation. For context, a highly optimized HIV-1-specific inhibitor like JG-365 demonstrates a Ki of 0.24 nM , reflecting its narrow optimization. The core differentiator is not superior potency but the ability of LP-130 to maintain nanomolar-range activity across a diverse panel of retroviral proteases , a property not exhibited by more potent, but highly specific, inhibitors.
| Evidence Dimension | Inhibition Constant (Ki) against HIV-1 Protease |
|---|---|
| Target Compound Data | Ki = 8 nM |
| Comparator Or Baseline | JG-365 (Ki = 0.24 nM) |
| Quantified Difference | ~33-fold less potent than JG-365 for HIV-1 PR, but possesses a broad, cross-species activity profile that JG-365 lacks. |
| Conditions | In vitro enzymatic assay for HIV-1 PR inhibition (specific assay details from Kervinen et al., 1998). |
Why This Matters
This data point establishes the baseline potency of LP-130, confirming its nanomolar activity and validating its use as a broad-spectrum tool for comparative retroviral protease studies, a feature not available with highly selective, ultra-potent HIV-1 inhibitors.
- [1] PDB-1ody: HIV-1 PROTEASE COMPLEXED WITH AN INHIBITOR LP-130. (1997). THE KI VALUE OF LP-130 FOR HIV-1 PR IS 8 NM. View Source
- [2] Swain, A. L., Miller, M. M., Green, J., Rich, D. H., Schneider, J., Kent, S. B., & Wlodawer, A. (1990). X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. Proceedings of the National Academy of Sciences, 87(22), 8805-8809. View Source
- [3] Kervinen, J., Lubkowski, J., Zdanov, A., Bhatt, D., Dunn, B. M., Hui, K. Y., Powell, D. J., Kay, J., Wlodawer, A., & Gustchina, A. (1998). Toward a universal inhibitor of retroviral proteases: comparative analysis of the interactions of LP-130 complexed with proteases from HIV-1, FIV, and EIAV. Protein Science, 7(11), 2314-2323. View Source
